molecular formula C13H18INO2S B5109745 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide

Cat. No. B5109745
M. Wt: 379.26 g/mol
InChI Key: TYDWYQWCNOZMJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide (DMPI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. DMPI is a cationic dye that possesses unique properties such as high solubility, stability, and fluorescence, making it an ideal candidate for various research applications.

Mechanism of Action

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide works by binding to biological molecules and emitting fluorescence when excited by light. The mechanism of action of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide to the biological molecule to which it is bound.
Biochemical and Physiological Effects:
4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in laboratory experiments is its high solubility and stability, which makes it easy to handle and store. 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is also highly fluorescent, making it an ideal tool for the detection of biological molecules. However, one of the limitations of using 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is its relatively high cost compared to other fluorescent probes.

Future Directions

There are numerous future directions for the use of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in scientific research. One potential direction is the development of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide-based biosensors for the detection of various biomolecules. Another potential direction is the use of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in the development of new cancer diagnostic and therapeutic agents. Additionally, 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide could be used in the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules and cancer cells. 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. There are numerous future directions for the use of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide in scientific research, including the development of biosensors, cancer diagnostic and therapeutic agents, and new materials.

Synthesis Methods

The synthesis of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide involves the reaction of 2-methylbenzothiazole with propyl bromide to obtain 2-methyl-3-propylbenzothiazole. The resulting compound is then reacted with methyl iodide and sodium hydride to obtain 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide. The synthesis of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is a straightforward and efficient process that can be easily scaled up for large-scale production.

Scientific Research Applications

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide has been widely used in scientific research due to its unique properties. One of the most significant applications of 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide is in the field of medicinal chemistry, where it has been used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and enzymes. 4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide can also be used for the detection of cancer cells, making it a promising tool for cancer diagnosis and treatment.

properties

IUPAC Name

4,7-dimethoxy-2-methyl-3-propyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO2S.HI/c1-5-8-14-9(2)17-13-11(16-4)7-6-10(15-3)12(13)14;/h6-7H,5,8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDWYQWCNOZMJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C(C=CC(=C21)OC)OC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-2-methyl-3-propylbenzo[d]thiazol-3-ium iodide

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